molecular formula C16H23NO4S B2587447 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328038-97-6

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2587447
CAS No.: 1328038-97-6
M. Wt: 325.42
InChI Key: OWNVLEQFKBIOFM-UHFFFAOYSA-N
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Description

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C16H23NO4S and its molecular weight is 325.42. The purity is usually 95%.
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Scientific Research Applications

Prins Cascade Cyclization

  • A novel synthesis approach for 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through Prins cascade cyclization is highlighted, marking the first synthesis of spiromorpholinotetrahydropyran derivatives using this method. The process involves coupling aldehydes with specific sulfonamides (Reddy et al., 2014).

Aminomethylation Reactions

  • Research shows efficient synthesis of 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives through aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, demonstrating potential for creating novel molecular structures (Khrustaleva et al., 2018).

Crystal Structure and Thermodynamic Properties

  • The crystal structure of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was analyzed, revealing intricate hydrogen bonding and quantum chemical computations, thus contributing to the understanding of molecular interactions and thermodynamic properties (Zeng et al., 2021).

Biochemical and Chemical Reactions

Sex Pheromone Biosynthesis

  • A study on the biosynthesis of 1,7-dioxaspiro[5.5]undecane in female olive fruit-flies suggests complex monooxygenase-mediated processes, indicating advanced biochemical synthesis strategies in nature (Fletcher et al., 2002).

Fmoc-OASUD: A Novel Reagent

  • Research on a new reagent, Fmoc-OASUD, for preparing Fmoc-amino acids, shows high yields and purity, indicating significant potential in synthetic chemistry, especially for constructing peptides without impurities common with other reagents (Rao et al., 2016).

Applications in Material Science and Pharmacology

Spirocyclic Derivatives in Antibacterial Agents

  • Investigation into spirocyclic derivatives of ciprofloxacin revealed that some newly synthesized derivatives show distinct antibacterial activity against specific bacterial strains, demonstrating the potential of such compounds in developing targeted antibacterial therapies (Lukin et al., 2022).

Synthesis of Radioligands for σ1 Receptors

  • A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been synthesized and evaluated as σ1 receptor ligands, indicating their potential use in brain imaging and exploring neurological pathways (Tian et al., 2020).

Properties

IUPAC Name

9-(2-phenylethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c18-22(19,14-7-15-5-2-1-3-6-15)17-10-8-16(9-11-17)20-12-4-13-21-16/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNVLEQFKBIOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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